![molecular formula C25H31N5O5 B2365396 3-(2-甲氧基乙基)-N-{2-[4-(4-甲氧基苯基)哌嗪-1-基]乙基}-2,4-二氧代-1,2,3,4-四氢喹唑啉-7-甲酰胺 CAS No. 892289-80-4](/img/structure/B2365396.png)
3-(2-甲氧基乙基)-N-{2-[4-(4-甲氧基苯基)哌嗪-1-基]乙基}-2,4-二氧代-1,2,3,4-四氢喹唑啉-7-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-(2-methoxyethyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide” is a complex organic molecule. It is a derivative of hydroxyzine, exhibiting high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .
Synthesis Analysis
The synthesis of similar compounds involves a multi-step protocol . The product is typically purified by crystallization from ethanol and characterized by 1H NMR, 13C NMR, IR, and HRMS spectra .Molecular Structure Analysis
The molecular structure of such compounds is typically determined using techniques like NMR . The 13C-NMR spectra display signals for the different carbons in the molecule .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve a Mannich reaction . This reaction is commonly used to incorporate a piperazine ring into biologically active compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques . For instance, the melting point can be determined experimentally .科学研究应用
合成和生物活性
已合成具有与所述化学物质相关的结构的新型化合物,作为潜在的抗炎和镇痛剂,特别关注其 COX-1/COX-2 抑制特性。例如,Abu-Hashem 等人(2020 年)合成了衍生自维斯那金酮和海林酮的新型化合物,显示出显着的 COX-2 抑制、镇痛和抗炎活性。这些发现表明,结构复杂的喹唑啉及其相关衍生物可以作为开发具有抗炎和镇痛特性的新治疗剂的基础 (Abu-Hashem、Al-Hussain 和 Zaki,2020)。
抗菌研究
对基于氟喹诺酮的衍生物(包括哌嗪部分)的研究表明了它们的潜在抗菌活性。Patel 和 Patel(2010 年)合成了基于氟喹诺酮的 4-噻唑烷酮,展示了它们的抗菌和抗真菌特性。这条研究途径突出了结构修饰在增强喹诺酮衍生物的抗菌功效中的重要性,可能指导新抗生素的开发 (Patel 和 Patel,2010)。
受体结合研究
已评估具有哌嗪结构的化合物的与生物受体的结合亲和力,例如 5-HT1A 受体。Lacivita 等人(2009 年)合成了一系列 1-(2-甲氧基苯基)哌嗪衍生物,突出了它们通过荧光显微镜可视化 5-HT1A 受体的潜力。此类研究强调了结构特异性化合物在探测受体-配体相互作用中的效用,提供了对受体激活和信号传导的分子机制的见解 (Lacivita 等,2009)。
作用机制
Target of Action
The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are known to be involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
The compound interacts with its targets, the α1-ARs, by binding to themIt’s known that most of the novel compounds showed alpha1-adrenergic affinity in the range from 22 nm to 250 nm .
Biochemical Pathways
It’s known that α1-ars are associated with numerous neurodegenerative and psychiatric conditions . Therefore, it can be inferred that the compound may affect the biochemical pathways related to these conditions.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied. The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified the promising lead compounds . Six compounds exhibited an acceptable pharmacokinetic profile for advanced investigation as potential alpha1-adrenergic receptor antagonists .
Result of Action
Given its target and mode of action, it can be inferred that the compound may have potential therapeutic effects on conditions related to α1-ars, such as neurodegenerative and psychiatric disorders .
属性
IUPAC Name |
3-(2-methoxyethyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2,4-dioxo-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O5/c1-34-16-15-30-24(32)21-8-3-18(17-22(21)27-25(30)33)23(31)26-9-10-28-11-13-29(14-12-28)19-4-6-20(35-2)7-5-19/h3-8,17H,9-16H2,1-2H3,(H,26,31)(H,27,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFNMDSZRBSJPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCN3CCN(CC3)C4=CC=C(C=C4)OC)NC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。